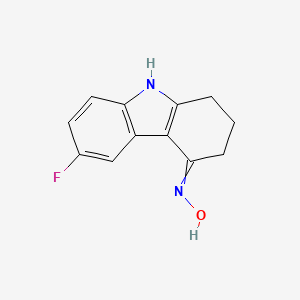
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluoro-substituted tetrahydrocarbazole core linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and hydroxylamine.
Formation of Tetrahydrocarbazole Core: The 6-fluoroindole undergoes a series of reactions, including cyclization and reduction, to form the tetrahydrocarbazole core.
Introduction of Hydroxylamine Group: The tetrahydrocarbazole intermediate is then reacted with hydroxylamine under specific conditions to introduce the hydroxylamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrocarbazole derivatives.
Scientific Research Applications
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine: A closely related compound with similar structural features.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share the fluoro-substituted core and have been studied for their antibacterial activity.
Uniqueness
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is unique due to its specific combination of a fluoro-substituted tetrahydrocarbazole core and a hydroxylamine group
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2 |
InChI Key |
UBDNOZUFIFEYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
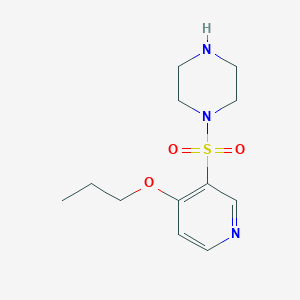
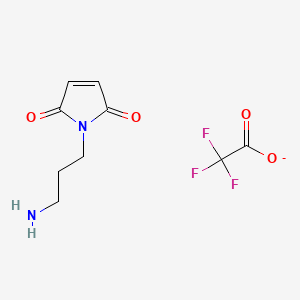
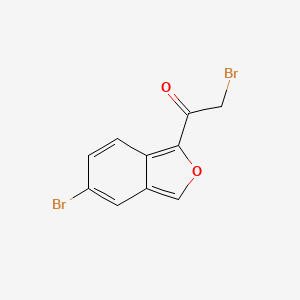
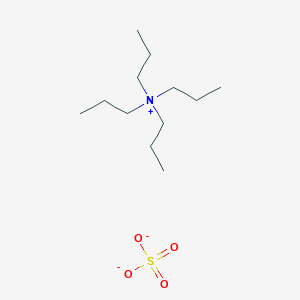
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
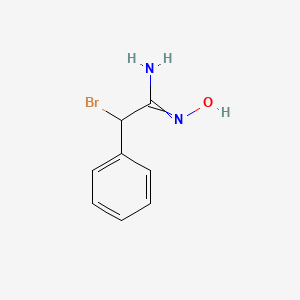

![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)

![tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B11822526.png)
![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)
